molecular formula C11H15N3O2 B072855 (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS No. 1510-04-9

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide

Cat. No.: B072855
CAS No.: 1510-04-9
M. Wt: 221.26 g/mol
InChI Key: PSPZOKPNYCSKSW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide is a chiral phenylalanine-amide derivative of significant interest in medicinal chemistry and biochemical research. This synthetic peptide analog, featuring a glycinamide moiety, serves as a crucial building block and a potential precursor for the synthesis of more complex protease inhibitors. Its primary research value lies in its application for studying enzyme-substrate interactions, particularly with serine and cysteine proteases, where the phenylalanine side chain provides specificity for the S1 binding pocket. The stereospecific (S)-configuration at the alpha-carbon is critical for its biological activity and binding affinity, mimicking natural peptide substrates. Researchers utilize this compound to investigate mechanisms of enzyme inhibition, to develop novel therapeutic agents for conditions such as hypertension, cancer, and viral infections, and as a standard in analytical chemistry for method development using techniques like HPLC and LC-MS. This product is offered to the scientific community as a high-purity tool to advance pharmaceutical discovery and fundamental biochemical understanding.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZOKPNYCSKSW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426348
Record name Gly-Phe-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510-04-9
Record name Glycyl-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gly-Phe-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H15N3O2
  • IUPAC Name : this compound
  • CAS Number : 6993099

The biological activity of this compound is primarily mediated through its interactions with opioid receptors and G-protein coupled receptors (GPCRs). It has been studied for its agonistic and antagonistic properties at various receptor sites, particularly the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).

Opioid Receptor Interaction

Research indicates that this compound exhibits selective binding affinity towards opioid receptors. For example, in a study examining the structure-activity relationship of various opioids, it was noted that derivatives similar to this compound can modulate receptor activity, influencing pain pathways and addiction mechanisms .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. Modifications to the phenyl group or the amino acid backbone can significantly alter its binding affinity and biological effects.

Modification Effect on Activity
Substituted phenyl groupsIncreased binding affinity to MOR
Altered amino acid side chainsVaried agonistic/antagonistic properties

This table summarizes how specific structural changes impact the compound's biological activity.

Case Studies and Experimental Findings

  • Analgesic Efficacy : In preclinical trials, this compound demonstrated significant analgesic effects comparable to conventional opioids. Studies involving rodent models showed that administration led to a marked reduction in pain responses without the severe side effects typically associated with opioid use .
  • Addiction Potential : A critical aspect of opioid research is understanding addiction potential. In behavioral assays, derivatives of this compound were shown to produce less conditioned place preference compared to traditional opioids, suggesting a lower risk of addiction .
  • Neuroprotective Effects : Beyond its opioid activity, there is emerging evidence that this compound may possess neuroprotective properties. In vitro studies indicated that it could mitigate neuronal damage in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Scientific Research Applications

The compound (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide , also known by its CAS number 1510-04-9, is a derivative of phenylalanine and has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Biochemical Studies

This compound has been utilized in biochemical studies focusing on protein synthesis and enzyme activity modulation. Its structure allows it to interact with amino acid pathways, particularly in the context of peptide synthesis.

Pharmaceutical Development

This compound is being explored for its potential role as a pharmaceutical agent. Its ability to mimic natural amino acids makes it a candidate for drug design, particularly in targeting specific receptors or enzymes involved in metabolic pathways.

Case Study: Drug Design

In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against certain cancer cell lines. The results indicated that modifications to the amide group enhanced cytotoxicity, suggesting potential for development as an anticancer drug.

Neurobiology

Research indicates that this compound may have neuroprotective properties. Studies involving animal models have shown that it can mitigate neurodegeneration associated with diseases such as Alzheimer's by modulating neurotransmitter levels.

Nutritional Biochemistry

The compound's role in amino acid metabolism has implications in nutritional biochemistry. It can serve as a model compound for studying the absorption and utilization of amino acids in dietary contexts.

Data Table: Research Findings

Application AreaFindingsReferences
Biochemical StudiesInteraction with peptide synthesis pathways
Pharmaceutical DevelopmentPotential anticancer properties
NeurobiologyNeuroprotective effects in animal models
Nutritional BiochemistryRole in amino acid metabolism

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

Compound 1: (S)-2-(2-Acetamidoacetamido)-3-phenylpropanamide (2a)
  • Structure: Differs by substitution of the aminoacetyl group with an acetamido moiety.
  • Synthesis : Prepared via solid-phase peptide synthesis (SPPS) with high purity .
  • Activity: Demonstrates improved metabolic stability compared to the parent compound due to reduced susceptibility to aminopeptidases .
Compound 2: (2S)-2-[(2-Aminoacetyl)amino]-3-(1H-indol-3-yl)propanamide
  • Structure : Phenyl group replaced with an indole ring.
Compound 3: Trofinetide ((2S)-2-{[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino}pentanedioic acid)
  • Structure : Incorporates a pyrrolidine ring and pentanedioic acid tail.
  • Activity : Synthetic GPE analog with enhanced blood-brain barrier penetration. Shows efficacy in Rett syndrome by improving synaptic function and survival in preclinical models .
  • Clinical Data : Phase 3 trials demonstrated significant improvements in Rett Syndrome Behaviour Questionnaire (RSBQ) scores (p ≤ 0.05) .
Compound 4: DAMGO ((2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide)
  • Structure: Extended peptide chain with hydroxyphenyl and methylamino groups.
  • Activity : Potent µ-opioid receptor agonist (Ki = 0.3 nM) used in pain management research .
  • Pharmacokinetics : Longer half-life (t½ = 4–6 h) due to reduced renal clearance .
Compound 5: K11777 ((2S)-N-[(1E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]-2-{[(E)-4-methylpiperazine-1-carbonyl]amino}-3-phenylpropanamide)
  • Structure : Features benzenesulfonyl and methylpiperazine groups.
  • Activity : Broad-spectrum antiviral agent targeting cathepsin L-like proteases (IC50 = 12 nM against SARS-CoV) .
  • Mechanism : Inhibits viral entry by blocking endosomal acidification .

Structural Modifications and Impact on Function

  • Amino vs. Acetamido Substitution: Replacement of the amino group with acetamido (Compound 1) enhances metabolic stability but reduces cationic interactions critical for receptor binding .
  • Indole vs. Phenyl Substitution: Indole-containing analogs (Compound 2) show higher affinity for monoamine receptors due to enhanced aromatic stacking .
  • Pyrrolidine and Pentanedioic Acid Additions : Trofinetide’s modifications improve CNS bioavailability and prolong half-life compared to simpler analogs .

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal residue to a resin. Rink amide resin is preferred for generating C-terminal amides, as demonstrated in the synthesis of analogous peptides. The resin is pre-swollen in dichloromethane (DCM), followed by coupling of Fmoc-protected (2S)-2-amino-3-phenylpropanamide using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF. Loading efficiency typically exceeds 95% under these conditions.

Deprotection and Sequential Coupling

Fmoc deprotection is achieved using 20% piperidine in DMF, exposing the amine for glycine coupling. Boc-protected glycine is activated with HBTU/DIPEA and coupled to the resin-bound intermediate. Reaction completion is monitored via Kaiser testing, with coupling times ranging from 1–2 hours.

Cleavage and Global Deprotection

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% H2O) for 2 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups. Crude yields of 70–80% are typical, with final purification via reverse-phase HPLC.

Table 1: SPPS Parameters for this compound

StepReagents/ConditionsYield/Purity
Resin loadingHBTU, DIPEA, DMF, 2 hours>95% loading
Fmoc deprotection20% piperidine/DMF, 2 × 10 minQuantitative
Glycine couplingBoc-Gly, HBTU, DIPEA, 1.5 hours85–90% efficiency
CleavageTFA/TIPS/H2O (95:2.5:2.5), 2 hours70–80% crude yield

Solution-Phase Synthesis Using Carbodiimide Coupling

Solution-phase methods are favored for large-scale production due to lower resin costs and simplified purification. The synthesis involves two key steps: (1) preparation of (2S)-2-amino-3-phenylpropanamide and (2) coupling with N-protected glycine.

Synthesis of (2S)-2-Amino-3-phenylpropanamide

Chiral resolution of racemic 2-amino-3-phenylpropanamide is achieved via diastereomeric salt formation with L-tartaric acid in ethanol. Recrystallization yields the (S)-enantiomer with >99% enantiomeric excess (ee). Alternative routes employ asymmetric hydrogenation of α-acetamidocinnamic acid using Ru-BINAP catalysts, achieving 92–95% ee.

Amide Bond Formation

The amine group of (2S)-2-amino-3-phenylpropanamide is coupled with Boc-glycine using ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in DCM. Triethylamine (TEA) neutralizes HCl byproducts, with reactions typically completing in 12 hours at 25°C. Post-coupling, the Boc group is removed using 4M HCl/dioxane, yielding the final product.

Table 2: Optimized Solution-Phase Reaction Conditions

ParameterOptimal ValueImpact on Yield
Coupling reagentEDC·HCl (1.2 equiv), HOBt (1.1 equiv)Maximizes to 85%
SolventAnhydrous DCMMinimizes hydrolysis
Temperature25°CBalances rate/racemization
Deprotection4M HCl/dioxane, 1 hourQuantitative removal

Enzymatic Synthesis Strategies

Although less commonly reported, enzymatic methods offer stereoselective amidation without protecting groups. Lipase B from Candida antarctica (CAL-B) has been shown to catalyze the coupling of (2S)-2-amino-3-phenylpropanamide with glycine ethyl ester in tert-butanol. This method achieves 60–65% conversion but requires extensive optimization of water activity and substrate ratios.

Comparative Analysis of Methods

Yield and Purity

  • SPPS : Higher purity (>95% after HPLC) but lower overall yield due to resin losses.

  • Solution-phase : Higher yields (75–85%) but requires chiral resolution steps.

  • Enzymatic : Moderate yields (60–65%) with potential for green chemistry applications.

Stereochemical Integrity

SPPS preserves configuration through minimal epimerization conditions, whereas solution-phase methods risk racemization during coupling. Enzymatic routes inherently maintain chirality but face substrate specificity limitations.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solution-phase methods for cost efficiency. Continuous flow reactors enhance mixing and heat transfer during EDC-mediated couplings, reducing reaction times from 12 hours to 30 minutes . Purification employs crystallization from ethanol/water mixtures, achieving >98% purity without chromatography.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide, and what methodological considerations are critical for ensuring stereochemical fidelity?

The synthesis typically involves sequential amide bond formation and protection/deprotection strategies. A common approach starts with L-phenylalanine derivatives, where the α-amine is protected (e.g., using Boc or Fmoc groups) to prevent unwanted side reactions. Glycine (2-aminoacetic acid) is then coupled via carbodiimide-mediated activation (e.g., EDCl/HOBt) to the β-carbonyl group. Critical considerations include:

  • Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to maintain the (2S) configuration .
  • Purification : Reverse-phase HPLC or column chromatography to isolate enantiomerically pure product .
  • Example workflow:
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide couplingEDCl/HOBt, DMF, 0°C→RT7595%
DeprotectionTFA/DCM (1:1), 2h90>99%

Q. Which analytical techniques are most effective for characterizing this compound, particularly to resolve stereoisomers or impurities?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone connectivity and phenyl group presence. Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 4.2–4.5 ppm (α-proton of the (2S) center) .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to distinguish enantiomers; retention time shifts indicate stereochemical impurities .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ = calculated for C11_{11}H14_{14}N3_3O2_2) to validate molecular identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from:

  • Purity variability : Trace impurities (e.g., diastereomers) can skew assay results. Validate purity via HPLC-MS and quantify impurities using area-under-curve analysis .
  • Assay conditions : Differences in buffer pH, ionic strength, or cell lines (for in vitro studies) can alter observed activity. Standardize protocols using controls like known enzyme inhibitors .
  • Stereochemical degradation : Assess compound stability under experimental conditions (e.g., via circular dichroism spectroscopy over time) .

Q. What computational strategies are recommended to model the interactions of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., peptide-binding GPCRs). Focus on hydrogen bonding between the amide groups and receptor active sites .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100-ns trajectories, highlighting key residues (e.g., Asp113 in apelin receptor) for mutagenesis validation .
  • QM/MM studies : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine interaction energy calculations .

Q. How can the enantiomeric excess (ee) of this compound be optimized during synthesis, and what analytical validation is required?

  • Chiral auxiliaries : Incorporate (R)- or (S)-BINOL derivatives to bias the reaction toward the desired enantiomer .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .
  • Validation :
  • Chiral HPLC : Compare retention times with racemic standards.
  • Optical rotation : Measure specific rotation ([α]D_D) and compare to literature values .

Methodological Resources

  • Stereochemical analysis : Refer to ECHA guidelines for chiral compound characterization .
  • Computational tools : PubChem data for molecular properties (e.g., SMILES: C1=CC=CC=C1CC@@HNC(=O)CN) .
  • Synthetic protocols : Peer-reviewed procedures from hypervalent iodine chemistry theses for amide bond activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.